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Compound of Interest

Compound Name: 1-Boc-4-ethynyl-1H-pyrazole

Cat. No.: B2982353

1-Boc-4-ethynyl-1H-pyrazole is a strategically designed heterocyclic compound that has
emerged as a cornerstone in medicinal chemistry and drug discovery. Its structure is a
masterful convergence of three key chemical motifs: a stable pyrazole core, a versatile terminal
alkyne (ethynyl group), and a labile tert-butyloxycarbonyl (Boc) protecting group. This unique
combination makes it an exceptionally valuable building block for synthesizing complex
molecular architectures.

The pyrazole nucleus is recognized as a "privileged scaffold" in pharmacology, forming the core
of numerous FDA-approved drugs used to treat a wide array of diseases, from cancer to
inflammatory conditions and infectious diseases.[1][2][3][4] Its metabolic stability and ability to
participate in hydrogen bonding interactions make it ideal for designing molecules that can
effectively engage with biological targets.[3][4] The terminal alkyne functionality unlocks access
to one of the most powerful and reliable reactions in modern chemistry: the "click” reaction,
specifically the Copper(l)-catalyzed Azide-Alkyne Cycloaddition (CUAAC).[5] This allows for the
efficient and specific covalent linking of the pyrazole scaffold to other molecules. Finally, the
Boc group provides temporary protection to the pyrazole's N1-position, directing reactivity to
other parts of the molecule and allowing for its selective removal under mild acidic conditions to
reveal a secondary amine for further functionalization.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug
development professionals, providing in-depth information on the physicochemical properties,
synthesis, and critical applications of 1-Boc-4-ethynyl-1H-pyrazole.
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Molecular Structure

The structure of 1-Boc-4-ethynyl-1H-pyrazole is foundational to its chemical behavior and

utility.

Caption: Molecular structure of 1-Boc-4-ethynyl-1H-pyrazole.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount

for its effective use in synthesis, purification, and formulation. The key properties of 1-Boc-4-

ethynyl-1H-pyrazole are summarized below.

Property Value Source
CAS Number 1093193-29-3 [6]
Molecular Formula C10H12N202 [6]
Molecular Weight 192.22 g/mol [6]
Appearance White to off-white solid Supplier Data
Melting Point 68-72 °C Supplier Data
Soluble in organic solvents
- (e.g., ethanol, methanol,
Solubility o [7]
acetone, DCM, THF). Limited
solubility in water.
The N-H of an unsubstituted
pyrazole is weakly acidic (pKa
~14), but this position is
pKa [8]

protected by the Boc group.
The pyridine-like nitrogen (N2)

is weakly basic.

Spectral Data Interpretation
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e 1H NMR: The proton NMR spectrum is characteristic. Key signals include a singlet for the
alkyne proton (C=C-H), distinct singlets for the two pyrazole ring protons (C3-H and C5-H),
and a large singlet integrating to 9 protons for the tert-butyl group of the Boc protector.

e 13C NMR: The carbon spectrum will show signals for the two distinct alkyne carbons, the
three pyrazole ring carbons, and the carbons associated with the Boc group (quaternary
carbon, carbonyl carbon, and methyl carbons).

e IR Spectroscopy: The infrared spectrum will prominently feature a sharp, weak absorption
band around 3300 cm~1 corresponding to the C-H stretch of the terminal alkyne and a
medium intensity band around 2100 cm~1 for the C=C triple bond stretch. A strong band
around 1730-1750 cm~1 is indicative of the C=0 stretch of the Boc-group carbamate.

Synthesis and Mechanistic Rationale

The synthesis of 1-Boc-4-ethynyl-1H-pyrazole is typically achieved via a multi-step sequence
starting from a commercially available 4-substituted pyrazole. A common and robust strategy
involves the Sonogashira cross-coupling reaction.
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Synthesis Workflow

Step 1: Boc Protection
(Boc)20, Base (e.g., TEA, DMAP)

Solvent (e.g., DCM, THF)

:

Intermediate:
1-Boc-4-iodo-1H-pyrazole

4
Step 2: Sonogashira Coupling
Ethynyltrimethylsilane, Pd catalyst (e.g., Pd(PPh3)2Clz2),
Cul, Base (e.g., TEA)

:

Intermediate:
1-Boc-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Step 3: Desilylation
Base (e.g., K2CO3 in MeOH)
or Fluoride source (e.g., TBAF)

'

Final Product:
1-Boc-4-ethynyl-1H-pyrazole

Click to download full resolution via product page

Caption: A typical synthetic workflow for 1-Boc-4-ethynyl-1H-pyrazole.
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Detailed Experimental Protocol: Synthesis

Step 1: Boc Protection of 4-lodo-1H-pyrazole

» Rationale: The N-H proton of the pyrazole ring is acidic and can interfere with subsequent
organometallic coupling reactions. Protection with the Boc group prevents this side-reactivity
and improves solubility in organic solvents.

e Procedure:

1. Dissolve 4-iodo-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) or
tetrahydrofuran (THF).

2. Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine
(DMAP, 0.1 eq).

3. Cool the mixture to 0 °C in an ice bath.
4. Add a solution of di-tert-butyl dicarbonate ((Boc)20, 1.2 eq) in the same solvent dropwise.

5. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by
TLC until the starting material is consumed.

6. Quench the reaction with water and extract the product with DCM.

7. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

8. Purify the crude product by column chromatography on silica gel to yield 1-Boc-4-iodo-1H-
pyrazole.

Step 2: Sonogashira Coupling

» Rationale: The Sonogashira reaction is a highly efficient method for forming carbon-carbon
bonds between a terminal alkyne and an aryl or vinyl halide.[9] A palladium catalyst activates
the C-1 bond, and a copper(l) co-catalyst facilitates the coupling with the alkyne. Using a
silyl-protected alkyne like ethynyltrimethylsilane (TMSA) prevents self-coupling of the alkyne.
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e Procedure:

1. To a dried Schlenk flask under an inert atmosphere (N2 or Ar), add 1-Boc-4-iodo-1H-
pyrazole (1.0 eq), bis(triphenylphosphine)palladium(ll) dichloride (0.05 eq), and copper(l)
iodide (0.1 eq).

2. Add anhydrous THF and TEA as the solvent and base.
3. Add ethynyltrimethylsilane (1.5 eq) via syringe.
4. Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.

5. After completion, cool the mixture, filter through a pad of Celite to remove metal residues,
and concentrate the filtrate.

6. Purify the residue by column chromatography to obtain 1-Boc-4-
((trimethylsilyl)ethynyl)-1H-pyrazole.

Step 3: Desilylation

» Rationale: The final step is the removal of the trimethylsilyl (TMS) protecting group from the
alkyne to reveal the required terminal C-H bond for click chemistry. This is readily achieved
under mild basic or fluoride-mediated conditions.

e Procedure:
1. Dissolve the silylated intermediate (1.0 eq) in methanol.
2. Add potassium carbonate (K2COs, 2.0 eq) and stir at room temperature for 1-2 hours.
3. Monitor the reaction by TLC. Upon completion, neutralize the mixture with dilute HCI.
4. Remove the methanol under reduced pressure and extract the product into ethyl acetate.

5. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to
yield the final product, 1-Boc-4-ethynyl-1H-pyrazole, which can be further purified by
chromatography if necessary.
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Reactivity and Core Applications in Drug Discovery

The primary value of 1-Boc-4-ethynyl-1H-pyrazole lies in its function as a bifunctional linker,
leveraging the robust reactivity of its terminal alkyne.

Application Highlight: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

The CuAAC reaction is the quintessential "click” reaction, enabling the formation of a stable
1,2,3-triazole linkage between an alkyne and an azide with exceptional efficiency and
selectivity.[10][11] This reaction is bio-orthogonal, meaning it can proceed in complex biological
media without cross-reacting with native functional groups, making it invaluable for chemical
biology and drug conjugate synthesis.

1-Boc-4-ethynyl-1H-pyrazole Organic Azide (R-N3)
Alkyne Azide

Cu(I) Catalyst
(e.g., CuSOa4 / Na-Ascorbate)
Solvent (e.g., tBuOH/H20)

1,4-Disubstituted 1,2,3-Triazole

Product

Click to download full resolution via product page

Caption: Schematic of the CuUAAC "Click" Reaction.

Self-Validating Protocol: CUAAC Ligation
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This protocol describes a self-validating system where reaction success is easily confirmed by

the complete consumption of starting materials and the appearance of a single, clean product

peak via TLC or LC-MS analysis.

o Causality and Reagent Choice:

Copper(ll) Sulfate & Sodium Ascorbate: This is the most common and reliable method for
generating the active Copper(l) catalyst in situ. Sodium ascorbate is a mild reducing agent
that converts Cu(ll) to Cu(l) and maintains its reduced state, preventing oxidative side
reactions.

Solvent System: A mixture like t-butanol and water is often ideal. It solubilizes both the
organic starting materials and the inorganic copper salts, creating a homogeneous
reaction environment for efficient catalysis.

Step-by-Step Methodology:

. In a vial, dissolve the organic azide (R-Ns, 1.0 eq) and 1-Boc-4-ethynyl-1H-pyrazole
(1.05 eq) in a 1:1 mixture of t-butanol and water.

. In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq, e.g.,
1M).

. In a third vial, prepare an aqueous solution of copper(ll) sulfate pentahydrate
(CuS0a4-5H20, 0.1 eq, e.g., 0.5M).

. To the vigorously stirring solution of the azide and alkyne, add the sodium ascorbate
solution, followed immediately by the copper(ll) sulfate solution. A color change is often
observed.

. Stir the reaction at room temperature for 2-12 hours. The reaction is typically complete
when TLC or LC-MS analysis shows the disappearance of the limiting starting material.

. Upon completion, dilute the reaction mixture with water and extract the product with ethyl
acetate.
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7. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate.

8. The resulting 1,4-disubstituted triazole product can be purified by silica gel
chromatography or recrystallization.

Conclusion

1-Boc-4-ethynyl-1H-pyrazole is more than just a chemical reagent; it is an enabling tool for
innovation in the life sciences. Its well-defined physicochemical properties, accessible
synthesis, and predictable reactivity make it a reliable and indispensable component in the
drug discovery pipeline. By providing a robust platform to introduce the pharmacologically
significant pyrazole scaffold into diverse molecular frameworks via click chemistry, it empowers
scientists to rapidly generate and test new therapeutic candidates, accelerating the journey
from concept to clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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